6-Methoxy-2-methyl-3-nitrophenol
Description
6-Methoxy-2-methyl-3-nitrophenol is a nitro-aromatic compound characterized by a phenolic core substituted with a methoxy group at position 6, a methyl group at position 2, and a nitro group at position 3. This substitution pattern imparts distinct physicochemical properties, including altered acidity, solubility, and reactivity compared to simpler nitrophenols.
Properties
Molecular Formula |
C8H9NO4 |
|---|---|
Molecular Weight |
183.16 g/mol |
IUPAC Name |
6-methoxy-2-methyl-3-nitrophenol |
InChI |
InChI=1S/C8H9NO4/c1-5-6(9(11)12)3-4-7(13-2)8(5)10/h3-4,10H,1-2H3 |
InChI Key |
WERBGVCZXYBCAV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1O)OC)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-2-methyl-3-nitrophenol typically involves the nitration of 2-methyl-3-methoxyphenol. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the nitration process and avoid over-nitration. The reaction conditions are carefully monitored to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.
Industrial Production Methods
In an industrial setting, the production of 6-Methoxy-2-methyl-3-nitrophenol may involve continuous flow reactors to maintain precise control over reaction parameters. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity 6-Methoxy-2-methyl-3-nitrophenol.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-2-methyl-3-nitrophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, allowing for further functionalization of the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and Friedel-Crafts acylation reagents can be employed under acidic conditions.
Major Products
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: Amino derivatives of the original compound.
Substitution: Halogenated or acylated derivatives, depending on the reagents used.
Scientific Research Applications
6-Methoxy-2-methyl-3-nitrophenol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in studies related to enzyme inhibition and interaction with biological macromolecules.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Methoxy-2-methyl-3-nitrophenol involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the methoxy and methyl groups influence the compound’s electronic properties and reactivity. These interactions can affect enzyme activity, protein binding, and other biochemical pathways, making the compound a valuable tool in mechanistic studies.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table compares 6-Methoxy-2-methyl-3-nitrophenol with structurally related compounds, highlighting key differences in substituents and molecular properties:
Key Observations :
- Substituent Position: The nitro group at position 3 (vs. 2 in 5-Methoxy-2-nitrophenol) reduces steric hindrance and may lower acidity due to reduced resonance stabilization of the phenoxide ion.
- Acidity: The ortho-nitro group in 5-Methoxy-2-nitrophenol enhances acidity compared to the meta-nitro configuration in the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
